molecular formula C11H8ClNO3S B1419654 11-Chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0^{2,6}]dodeca-1(8),9,11-triene-6-carboxylic acid CAS No. 1236270-06-6

11-Chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0^{2,6}]dodeca-1(8),9,11-triene-6-carboxylic acid

Cat. No. B1419654
M. Wt: 269.7 g/mol
InChI Key: BXUSSTYMXIMALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0^{2,6}]dodeca-1(8),9,11-triene-6-carboxylic acid is a useful research compound. Its molecular formula is C11H8ClNO3S and its molecular weight is 269.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 11-Chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0^{2,6}]dodeca-1(8),9,11-triene-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0^{2,6}]dodeca-1(8),9,11-triene-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Intramolecular Cycloaddition Reaction : The compound has been utilized in intramolecular [4+2] cycloaddition reactions involving fulvenes, leading to the formation of novel tricyclic ring systems, such as 6-oxatricyclo[6.4.0.0^{2,10}]dodeca-2,11-diene carboxylic acid esters (Shanmugasundaram & Raghunathan, 1999).

  • Creation of Nitrogen-Bridged Heterocycles : Research involving reactions with dimethyl acetylenedicarboxylate (DMAD) in chloroform has led to the formation of dimethyl 6-thia-3-azatricyclo undecadiene dicarboxylates, showcasing the compound's versatility in heterocyclic chemistry (Kakehi, Ito, & Fujita, 1995).

  • Base-Promoted Rearrangement : Research indicates that base-promoted rearrangement of related cage α-haloketones can result in the formation of complex compounds like 11-oxa-3,4,5-exo-6-tetrachloropentacyclo undecane endo-carboxylic acid (Marchand & Chou, 1975).

Biological Activity and Synthesis

  • Cytotoxic Properties : A study focused on the synthesis of new N-substituted ethyl carboxylates containing the compound's structural moiety. These compounds were tested for cytotoxic properties in cell lines, demonstrating potential biological activity (Kuran et al., 2013).

  • Photolysis and Structural Rearrangements : Dimethyl 8-oxo-1-phenyl-12-azatricyclo dodecatetraene dicarboxylate, a related compound, undergoes novel rearrangements upon photolysis, indicating potential applications in photochemistry (Padwa, Sackman, Shefter, & Vega, 1972).

  • Transformation of Methyl Carboxylates : Studies show the reduction and transformation of related methyl carboxylates into alcohols and sulfides, demonstrating the compound's flexibility in organic synthesis (Kitchin & Stoodley, 1973).

  • Cascade Synthesis from Biomass-Derived Levulinic Acid : The compound has been used in an environmentally benign synthesis of tricyclic 7-oxa-2-azatricyclo tridecatrienones from levulinic acid, showcasing its potential in green chemistry (Jha, Naidu, & Abdelkhalik, 2013).

properties

IUPAC Name

7-chloro-1-oxo-2,3-dihydropyrrolo[2,1-b][1,3]benzothiazole-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3S/c12-6-1-2-8-7(5-6)13-9(14)3-4-11(13,17-8)10(15)16/h1-2,5H,3-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUSSTYMXIMALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(N(C1=O)C3=C(S2)C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0^{2,6}]dodeca-1(8),9,11-triene-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0^{2,6}]dodeca-1(8),9,11-triene-6-carboxylic acid
Reactant of Route 2
11-Chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0^{2,6}]dodeca-1(8),9,11-triene-6-carboxylic acid
Reactant of Route 3
11-Chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0^{2,6}]dodeca-1(8),9,11-triene-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
11-Chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0^{2,6}]dodeca-1(8),9,11-triene-6-carboxylic acid
Reactant of Route 5
11-Chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0^{2,6}]dodeca-1(8),9,11-triene-6-carboxylic acid
Reactant of Route 6
11-Chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0^{2,6}]dodeca-1(8),9,11-triene-6-carboxylic acid

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